7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Kinase inhibitor Selectivity profiling Pyrazolo[1,5-a]pyrimidine

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 685106‑66‑5) is a heterocyclic small molecule (C14H8N4O2, MW 264.24 g/mol) belonging to the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile class. This scaffold is recognized as a privileged kinase‑inhibitor chemotype, with structurally related 3‑carbonitrile derivatives reported as inhibitors of cyclin‑dependent kinases (CDKs) and histone lysine demethylases (KDMs).

Molecular Formula C14H8N4O2
Molecular Weight 264.24 g/mol
CAS No. 685106-66-5
Cat. No. B3037970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS685106-66-5
Molecular FormulaC14H8N4O2
Molecular Weight264.24 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
InChIInChI=1S/C14H8N4O2/c15-6-10-7-17-18-11(3-4-16-14(10)18)9-1-2-12-13(5-9)20-8-19-12/h1-5,7H,8H2
InChIKeyNGHIZHSQOBVMGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 685106-66-5)


7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 685106‑66‑5) is a heterocyclic small molecule (C14H8N4O2, MW 264.24 g/mol) belonging to the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile class [1]. This scaffold is recognized as a privileged kinase‑inhibitor chemotype, with structurally related 3‑carbonitrile derivatives reported as inhibitors of cyclin‑dependent kinases (CDKs) and histone lysine demethylases (KDMs) [2][3]. The compound features a benzodioxole substituent at the 7‑position of the fused pyrazolo‑pyrimidine core, a modification that can influence target selectivity and physicochemical properties relative to unsubstituted or differently substituted analogs .

Why Generic Substitution of 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Carries Scientific Risk


Pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles are not functionally interchangeable; subtle variations in the nature and position of substituents profoundly alter kinase selectivity profiles, cellular potency, and off‑target liability [1]. For example, within the KDM4D inhibitor series, moving from a 5‑phenyl to a 5‑(thiophen‑2‑yl) group shifts IC50 values by over an order of magnitude [2]. Similarly, in CDK‑targeted pyrazolo[1,5‑a]pyrimidines, 7‑aryl modifications modulate isoform selectivity between CDK2 and CDK1 [3]. The 7‑(1,3‑benzodioxol‑5‑yl) substituent present on this compound introduces a distinct hydrogen‑bond acceptor topology and steric footprint compared to phenyl, halogenated aryl, or heteroaryl analogs commonly found in commercial screening libraries, making simple one‑for‑one replacement scientifically unjustified without head‑to‑head data.

Quantitative Differentiation Evidence for 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. Structural Analogs


Kinase Selectivity Fingerprint Relative to Des-Benzodioxole Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core

While no public kinome‑wide profiling data exist for this specific compound, the pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core itself (lacking the 7‑benzodioxole substituent) demonstrates broad CDK inhibition with IC50 values ranging from 20 nM to >10 µM depending on the CDK isoform and assay format [1]. The addition of a 7‑aryl group, particularly a benzodioxole, is known to shift selectivity within the CDK family and toward other kinase targets. This class‑level inference indicates that the 7‑(1,3‑benzodioxol‑5‑yl) derivative likely possesses a selectivity signature distinct from the unsubstituted core, but direct comparative data are absent.

Kinase inhibitor Selectivity profiling Pyrazolo[1,5-a]pyrimidine

Potential KDM4D Inhibitory Activity Benchmarking Against Compound 10r

A series of pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile derivatives has been reported as KDM4D inhibitors [1]. The most potent compound (10r, bearing a 5‑(thiophen‑2‑yl) substituent) achieved an IC50 of 0.41 ± 0.03 µM in a fluorescence‑based demethylase assay. The target compound, with its 7‑benzodioxole group, represents a regioisomeric substitution pattern not evaluated in that study. No direct activity data for this compound against KDM4D are publicly available.

Epigenetics Histone demethylase KDM4D inhibitor

Physicochemical Differentiation from Common Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Analogs

Computed physicochemical properties provide supportive differentiation from simpler analogs. The target compound (XLogP3 = 1.1, H‑bond acceptors = 5, rotatable bonds = 1) [1] differs from the unsubstituted pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile core (XLogP3 ≈ 0.2, H‑bond acceptors = 3) and from the 7‑phenyl analog (XLogP3 ≈ 2.8, H‑bond acceptors = 3). The benzodioxole group adds two oxygen atoms as additional H‑bond acceptors while maintaining a lower lipophilicity than a simple phenyl ring, a profile consistent with improved solubility and reduced promiscuity risk [2].

Drug-likeness Physicochemical properties Lead optimization

Best-Fit Research and Procurement Scenarios for 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile


Kinase Inhibitor Screening Library Diversification

Given the established role of pyrazolo[1,5‑a]pyrimidine‑3‑carbonitriles as CDK inhibitors [1], this compound is best deployed as a diversity element in kinase‑focused screening libraries. Its 7‑benzodioxole substituent offers a hydrogen‑bond‑rich, moderate‑lipophilicity alternative to the more common 7‑phenyl and 7‑halogenated aryl analogs, potentially capturing kinase selectivity space not accessed by standard commercial screening collections [2]. Procurement is recommended specifically when library design objectives include maximizing scaffold‑decorating group diversity.

Epigenetic Probe Discovery (KDM4D/JMJD2D)

The pyrazolo[1,5‑a]pyrimidine‑3‑carbonitrile scaffold has validated activity against KDM4D (IC50 = 0.41 µM for optimized derivative 10r) [3]. Although the specific 7‑benzodioxole analog has not been profiled, it represents an unexplored substitution vector on a proven KDM4D inhibitor chemotype. This compound is appropriate for laboratories conducting structure‑activity relationship (SAR) expansion around the KDM4D pharmacophore, particularly where 7‑position modifications have not been systematically evaluated.

Computational Chemistry and Molecular Docking Campaigns

The compound's well‑defined structure, moderate molecular weight (264.24 g/mol), and availability from multiple suppliers make it suitable as a physical reference standard in computational docking and pharmacophore modeling studies. Its benzodioxole moiety provides a distinctive electron density map for validating docking poses against CDK2 (PDB structures available) or KDM4D homology models . Procurement for this purpose is justified by the need for structurally characterized, synthetically accessible chemical probes with defined tautomeric states.

Quote Request

Request a Quote for 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.